molecular formula C26H30N2O4S B299873 Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

Numéro de catalogue B299873
Poids moléculaire: 466.6 g/mol
Clé InChI: BEOOXAXXKDOEJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune disorders, and other diseases.

Mécanisme D'action

BTK is a non-receptor tyrosine kinase that plays a critical role in BCR signaling and B-cell development. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which leads to the activation of several signaling pathways, such as the nuclear factor-κB (NF-κB) pathway. Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. In addition, Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has demonstrated anti-inflammatory activity in models of autoimmune diseases, such as rheumatoid arthritis and lupus. Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of CLL.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has several advantages as a research tool, including its potent and selective inhibition of BTK, its ability to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies, and its anti-inflammatory activity in models of autoimmune diseases. However, Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate also has some limitations, including its relatively short half-life and the potential for off-target effects.

Orientations Futures

There are several potential future directions for the research and development of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate. One area of focus is the optimization of the pharmacokinetic properties of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate to improve its efficacy and reduce its toxicity. Another area of interest is the exploration of combination therapies with other anti-cancer agents, such as venetoclax, to enhance the activity of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate. Finally, the potential use of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate in other diseases, such as autoimmune disorders and inflammatory diseases, warrants further investigation.

Méthodes De Synthèse

The synthesis of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the synthesis of 4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine, which is then coupled with 4-bromo-3-fluorobenzoic acid to form 4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl 4-bromo-3-fluorobenzoate. The final step involves the butyrylation of the amine group with methyl 4-bromobutyrate to yield Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate.

Applications De Recherche Scientifique

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has demonstrated potent inhibitory activity against BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

Propriétés

Nom du produit

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

Formule moléculaire

C26H30N2O4S

Poids moléculaire

466.6 g/mol

Nom IUPAC

methyl 4-[butanoyl-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino]benzoate

InChI

InChI=1S/C26H30N2O4S/c1-5-8-22-24(18-12-16-21(17-13-18)32-7-3)27-26(33-22)28(23(29)9-6-2)20-14-10-19(11-15-20)25(30)31-4/h10-17H,5-9H2,1-4H3

Clé InChI

BEOOXAXXKDOEJL-UHFFFAOYSA-N

SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CCC)C3=CC=C(C=C3)OCC

SMILES canonique

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CCC)C3=CC=C(C=C3)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.